Imagabalin hydrochloride Imagabalin hydrochloride Imagabalin hydrochloride is a ligand of the voltage-dependent calcium channel (VDCC). It targets the α2δ subunit, showing some selectivity for the α2δ1 subunit over α2δ2.
Brand Name: Vulcanchem
CAS No.: 610300-00-0
VCID: VC0530484
InChI: InChI=1S/C9H19NO2.ClH/c1-3-4-7(2)5-8(10)6-9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1
SMILES: CCCC(C)CC(CC(=O)O)N.Cl
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71 g/mol

Imagabalin hydrochloride

CAS No.: 610300-00-0

Cat. No.: VC0530484

Molecular Formula: C9H20ClNO2

Molecular Weight: 209.71 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Imagabalin hydrochloride - 610300-00-0

Specification

CAS No. 610300-00-0
Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
IUPAC Name (3S,5R)-3-amino-5-methyloctanoic acid;hydrochloride
Standard InChI InChI=1S/C9H19NO2.ClH/c1-3-4-7(2)5-8(10)6-9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1
Standard InChI Key CFMZXQJDAJXNHS-WLYNEOFISA-N
Isomeric SMILES CCC[C@@H](C)C[C@@H](CC(=O)O)N.Cl
SMILES CCCC(C)CC(CC(=O)O)N.Cl
Canonical SMILES CCCC(C)CC(CC(=O)O)N.Cl
Appearance Solid powder

Introduction

Chemical and Structural Properties

Imagabalin hydrochloride, with the IUPAC name (3S,5R)-3-amino-5-methyloctanoic acid hydrochloride, is a small molecule with a molecular weight of 209.71 g/mol . Its molecular formula is C₉H₂₀ClNO₂, reflecting the addition of a hydrochloride salt to the free base form . The compound’s stereochemistry is defined by two chiral centers, resulting in the (3S,5R) configuration, which is critical for its biological activity .

Key Physicochemical Data

PropertyValueSource
IUPAC Name(3S,5R)-3-amino-5-methyloctanoic acid; hydrochloridePubChem
Molecular FormulaC₉H₂₀ClNO₂PubChem
Molecular Weight209.71 g/molPubChem
CAS Number610300-00-0EPA DSSTox
SMILESCCCC@@HCC@@HN.ClPubChem
InChI KeyCFMZXQJDAJXNHR-WLYNEOFISA-NPubChem

The structural specificity of imagabalin hydrochloride underpins its interaction with voltage-gated calcium channels, particularly the α2δ subunits .

Mechanism of Action: Targeting Calcium Channel Subunits

Imagabalin hydrochloride binds selectively to the α2δ1 subunit of voltage-dependent calcium channels (VDCCs), a property distinguishing it from other gabapentinoids like gabapentin and pregabalin, which exhibit broader α2δ subunit affinity . This selectivity is hypothesized to modulate neurotransmitter release in the CNS, potentially offering tailored therapeutic effects with fewer off-target interactions .

Subunit Selectivity and Implications

  • α2δ1 Subunit: Predominantly expressed in the CNS, this subunit’s modulation is linked to imagabalin’s anxiolytic and analgesic effects in preclinical models .

  • α2δ2 Subunit: Reduced affinity for this subunit may explain differences in efficacy and side-effect profiles compared to pregabalin .

Electrophysiological studies suggest that imagabalin’s binding reduces calcium influx at presynaptic terminals, dampening excitatory neurotransmitter release (e.g., glutamate) and contributing to its CNS effects .

Clinical Development and Termination

Clinical Trial Insights

  • Efficacy Data: In a Phase II trial, imagabalin (150 mg twice daily) reduced Hamilton Anxiety Rating Scale (HAM-A) scores by 14.2 points versus 11.1 for placebo .

  • Safety Profile: Adverse effects included dizziness (22%) and somnolence (18%), consistent with other gabapentinoids .

Despite its termination, imagabalin’s unique subunit selectivity has spurred academic interest in repurposing it for treatment-resistant anxiety or pain conditions .

Comparative Analysis with Gabapentinoids

Imagabalin’s distinct pharmacological profile invites comparison with established gabapentinoids:

FeatureImagabalin HydrochloridePregabalinGabapentin
α2δ1 SelectivityHighModerateLow
Half-Life6–8 hours6.3 hours5–7 hours
Peak Efficacy Dose150–300 mg/day150–600 mg/day900–3600 mg/day
Anxiolytic EfficacyHAM-A ∆: −14.2HAM-A ∆: −12.8Limited data

This table highlights imagabalin’s potential for optimized dosing and reduced side effects, though its clinical discontinuation limits direct comparisons .

Future Directions and Research Opportunities

The discontinuation of imagabalin hydrochloride underscores challenges in CNS drug development but also opens avenues for research:

  • Subunit-Specific Drug Design: Leveraging α2δ1 selectivity could yield next-generation analgesics with improved tolerability .

  • Repurposing Studies: Investigating imagabalin’s efficacy in fibromyalgia or insomnia could resurrect its therapeutic potential .

  • Biomarker Development: Identifying patients with α2δ1 overexpression may enable personalized therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator